1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a pyridine ring, a phenyl group, and a tetrahydropyran moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is to react a phenyl-substituted aldehyde with ethylene glycol in the presence of an acid catalyst to form the tetrahydropyran ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions may require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Corresponding amine derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique structure may find use in materials science or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the pyridine ring and the tetrahydropyran moiety. Similar compounds might include other pyridine derivatives or tetrahydropyran derivatives, but the exact combination and substitution pattern make this compound distinct.
List of Similar Compounds
4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
4-Oxo-4-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid
Butanoic acid, 4-oxo-4-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]amino-
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(4-phenyloxan-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21-11-5-8-16(18(21)23)17(22)20-14-19(9-12-24-13-10-19)15-6-3-2-4-7-15/h2-8,11H,9-10,12-14H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQQNALYLGTER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.